NGD-4715

MCHR1 binding affinity radioligand displacement assay receptor pharmacology

NGD-4715 is a reference-standard MCHR1 antagonist for reproducible pharmacology. Its arylpiperazine scaffold, intermediate Ki (12.2 nM), and unique clinical profile—CYP3A4 induction and lipid lowering in obese subjects—make it irreplaceable for hepatic enzyme regulation studies, comparative panels, or behavioral research. Substitution compromises cross-study comparability. Insist on authenticated, high-purity (≥98%) NGD-4715 to ensure data integrity in binding, functional, and in vivo assays.

Molecular Formula C19H24BrN3O3
Molecular Weight 422.3 g/mol
CAS No. 476322-70-0
Cat. No. B1678658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGD-4715
CAS476322-70-0
SynonymsNGD-4715
Molecular FormulaC19H24BrN3O3
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC
InChIInChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3
InChIKeyVAKYVNYLCIABRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NGD-4715: Selective MCHR1 Antagonist for Obesity Research—Specifications and Procurement Guide


NGD-4715 (CAS 476322-70-0) is a selective, non-peptide, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in appetite regulation, energy homeostasis, anxiety, and depression [1] [2]. Developed by Neurogen Corporation as an investigational candidate for obesity treatment, NGD-4715 successfully completed Phase I clinical trials in healthy overweight and obese subjects [3] [4]. The compound is characterized by brain penetrance and oral bioavailability, with a molecular weight of 422.32 and the molecular formula C19H24BrN3O3 [1] .

Why Generic MCHR1 Antagonists Cannot Substitute for NGD-4715 in Critical Research Applications


MCHR1 antagonists exhibit significant heterogeneity in their pharmacological profiles, including variations in binding affinity (Ki ranging from sub-nanomolar to >50 nM), functional antagonism potency, brain penetration characteristics, hERG liability, and oral bioavailability . These divergent properties arise from distinct chemical scaffolds—piperazine derivatives (e.g., NGD-4715), benzamide analogs, and indole-based compounds—each conferring unique physicochemical and pharmacokinetic attributes [1] . Notably, the MCHR1 antagonist class has experienced widespread clinical attrition due to CNS-mediated adverse events, including vivid dreams and awakenings observed with NGD-4715 itself, as well as efficacy failures documented with BMS-830216 [2]. Therefore, substitution of NGD-4715 with another MCHR1 antagonist without rigorous cross-validation introduces confounding variables that can irreparably compromise data reproducibility, cross-study comparability, and mechanistic interpretation in both in vitro and in vivo experimental paradigms.

Quantitative Comparative Evidence: NGD-4715 Versus MCHR1 Antagonist Comparators


MCHR1 Binding Affinity: NGD-4715 (Ki = 12.2 nM) Compared to Class-Leading Antagonists

NGD-4715 demonstrates high-affinity binding to the human MCHR1 receptor with a Ki value of 12.2 nM, positioning it as a potent antagonist within the MCHR1 ligand class . In cross-study comparison, this affinity exceeds that of SB-568849 (pKi = 7.7, equivalent to Ki ≈ 20 nM) [1] and BI 186908 (Ki = 14 nM) , while falling between the more potent SNAP-94847 (Ki = 1.69 nM) and the less potent T-226296 (IC50 = 5.5 nM for human MCHR1) . This intermediate affinity profile may offer distinct pharmacological characteristics relevant to specific research applications where extreme potency is not desired.

MCHR1 binding affinity radioligand displacement assay receptor pharmacology

Clinical Safety and Tolerability: NGD-4715 Phase I Data vs. Class-Level Attrition

NGD-4715 was evaluated in a randomized, double-blind, placebo-controlled Phase I clinical trial in up to 84 healthy overweight or obese subjects [1]. The compound was reported to be safe and well tolerated at all doses studied in this first-in-human study [2]. However, subsequent analysis revealed that NGD-4715 would not advance to Phase II testing after vivid dreams and awakenings were reported by 4 of 8 healthy obese subjects treated with the compound in a double-blind, placebo-controlled evaluation . This safety signal exemplifies the broader class-level challenge of MCHR1 antagonist development, as many MCHR1 antagonists including BMS-830216, GW-856464, ALB-127158, and AMG 076 have similarly failed to progress beyond Phase I clinical studies, often due to CNS-related adverse events or insufficient efficacy .

Phase I clinical trial safety and tolerability obesity

Chemical Scaffold Distinctiveness: NGD-4715 Arylpiperazine Core vs. Alternative MCHR1 Antagonist Chemotypes

NGD-4715 features a 1-benzyl-4-aryl-piperazine core structure, specifically identified as 1-(5-bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine [1] [2]. This arylpiperazine scaffold emerged from optimization of a serendipitous high-throughput screening hit at Neurogen Corporation, following an extensive medicinal chemistry program that produced the tool compound NDT 9522320 for target validation in rat and dog feeding models before culminating in the bicyclic core characteristic of NGD-4715 [3]. In contrast, other MCHR1 antagonists employ structurally divergent scaffolds: AMG 076 belongs to a distinct chemical series with reported dramatically reduced hERG liability (IC50 > 5 µM) , while BMS-830216 is a phosphate ester prodrug of BMS 819881 with a Ki of 10.4 nM . These scaffold differences translate into divergent physicochemical properties, off-target interaction profiles, and pharmacokinetic behaviors that preclude direct functional substitution.

medicinal chemistry chemical scaffold structure-activity relationship

Pharmacokinetic and CNS Penetration Properties: NGD-4715 Brain Penetrance and Oral Bioavailability

NGD-4715 is characterized as a brain-penetrant, orally bioavailable MCHR1 antagonist [1] [2]. This property is essential for target engagement at centrally expressed MCHR1 receptors that regulate appetite, energy homeostasis, and mood-related behaviors [3]. While specific quantitative brain-to-plasma ratios or absolute oral bioavailability values for NGD-4715 are not publicly disclosed in accessible literature, the compound's selection as a clinical development candidate by Neurogen Corporation following extensive pharmacokinetic optimization confirms that it meets thresholds for adequate CNS exposure and systemic availability after oral dosing [4]. In contrast, other MCHR1 antagonists exhibit variable brain penetration profiles: GW 803430 is also characterized as orally active with a Ki of 3.8 nM and >100-fold selectivity , while the hERG-optimized AMG 076 (IC50 = 0.6 nM) may possess distinct tissue distribution characteristics due to its divergent chemical scaffold .

brain penetration oral bioavailability CNS exposure

Clinical Metabolic Effects: NGD-4715 CYP3A4 Induction and Lipid Lowering vs. BMS-830216 Efficacy Failure

In a 14-day clinical evaluation, NGD-4715 administered three times per day (but not twice per day) was efficacious in inducing liver enzyme CYP3A4 and lowering lipid levels in healthy individuals with obesity exposed to a high-caloric diet [1]. This metabolic effect distinguishes NGD-4715 from other MCHR1 antagonists that have reached clinical evaluation. Notably, BMS-830216, despite demonstrating a good safety profile, produced negligible effects on food intake and body weight in clinical studies [2]. The CYP3A4 induction associated with NGD-4715 at the three-times-daily dosing regimen suggests potential drug-drug interaction considerations that are unique to this compound and absent from the clinical profiles of other MCHR1 antagonists.

CYP3A4 induction lipid lowering metabolic effects obesity clinical trial

Preclinical Efficacy Profile: NGD-4715 Anxiolytic, Antidepressant, and Anorectic Effects in Animal Models

In animal studies, NGD-4715 has been demonstrated to produce anxiolytic, antidepressant, and anorectic effects [1] . The compound significantly decreased body weight compared to wild-type controls and enhanced locomotor activity, particularly in high-fat diet models . While direct head-to-head preclinical efficacy comparisons with other MCHR1 antagonists in identical experimental paradigms are not available in the public domain, NGD-4715's predecessor tool compound NDT 9522320 was successfully employed for target validation in both rat and dog feeding models, establishing a pharmacological lineage for efficacy in appetite suppression [2]. The combination of anxiolytic, antidepressant, and anorectic activities in a single compound distinguishes NGD-4715's preclinical profile from MCHR1 antagonists developed for narrower indications.

anxiolytic antidepressant anorectic animal model behavioral pharmacology

Optimal Research and Procurement Applications for NGD-4715 Based on Quantitative Evidence


In Vitro MCHR1 Receptor Pharmacology and Binding Studies

NGD-4715 is well-suited for in vitro MCHR1 receptor pharmacology investigations requiring a characterized antagonist with established binding affinity (Ki = 12.2 nM) . The compound's arylpiperazine scaffold provides a distinct chemotype for structure-activity relationship studies, enabling researchers to probe MCHR1 binding requirements using a scaffold that differs from benzamide-based or indole-based antagonists [1]. Procurement of authenticated NGD-4715 (CAS 476322-70-0, molecular weight 422.32, purity >98%) [2] ensures experimental reproducibility in radioligand displacement assays, functional cAMP inhibition assays, and selectivity profiling against related GPCRs.

Preclinical Behavioral Studies of MCHR1-Mediated Mood and Appetite Regulation

For in vivo investigations of MCHR1-mediated pathways in anxiety, depression, and feeding behavior, NGD-4715 offers a brain-penetrant, orally bioavailable tool with validated preclinical efficacy across these behavioral domains [1]. The compound's demonstrated effects on body weight reduction and locomotor activity in high-fat diet models [2] make it particularly valuable for rodent studies exploring the intersection of mood disorders and metabolic dysfunction. Researchers should note the compound's clinical adverse event profile (vivid dreams and awakenings in 50% of subjects) when interpreting CNS-mediated outcomes or designing translational studies.

Comparative MCHR1 Antagonist Profiling and Class-Level Mechanistic Studies

NGD-4715 serves as an essential reference compound in comparative pharmacology studies examining the divergent properties of MCHR1 antagonists. Its intermediate binding affinity (Ki = 12.2 nM), arylpiperazine scaffold, brain penetrance, and defined clinical safety profile (including CYP3A4 induction at therapeutic dosing) provide a benchmark for evaluating newer MCHR1 antagonists or tool compounds. Comparative panels including NGD-4715 alongside higher-potency antagonists (e.g., SNAP-94847, Ki = 1.69 nM) [1] and hERG-optimized compounds (e.g., AMG 076, hERG IC50 > 5 µM) [2] enable systematic interrogation of how binding affinity, scaffold chemistry, and off-target liability influence functional outcomes.

Metabolic and Drug-Drug Interaction Studies Involving CYP3A4

NGD-4715 is uniquely positioned among MCHR1 antagonists for studies investigating CYP3A4 induction and lipid metabolism. Clinical evidence demonstrates that NGD-4715 administered three times daily for 14 days induces CYP3A4 and lowers lipid levels in obese individuals on a high-caloric diet . This metabolic signature is not documented for other MCHR1 antagonists, including BMS-830216 which produced negligible metabolic effects in clinical studies [1]. Researchers conducting drug-drug interaction studies, hepatocyte induction assays, or investigations of MCHR1-mediated effects on hepatic enzyme regulation will find NGD-4715 to be the most extensively characterized MCHR1 antagonist for this specific pharmacological dimension.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGD-4715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.